N-ethylethanamine;hafnium(4+)

High-k dielectrics Gate oxide Fixed charge

Tetrakis(diethylamido)hafnium(IV), commonly abbreviated as TDEAH or Hf(NEt2)4, is an organometallic hafnium(IV) amide complex. This compound, with CAS registry number 19824-55-6, is a liquid at room temperature and serves as a critical metalorganic precursor for depositing hafnium-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Molecular Formula C16H44HfN4+4
Molecular Weight 471.0 g/mol
Cat. No. B15060765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylethanamine;hafnium(4+)
Molecular FormulaC16H44HfN4+4
Molecular Weight471.0 g/mol
Structural Identifiers
SMILESCCNCC.CCNCC.CCNCC.CCNCC.[Hf+4]
InChIInChI=1S/4C4H11N.Hf/c4*1-3-5-4-2;/h4*5H,3-4H2,1-2H3;/q;;;;+4
InChIKeyNHLIXAMZDJCBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(diethylamido)hafnium(IV) (TDEAH) Procurement Guide: Key Specifications and Precursor Characteristics


Tetrakis(diethylamido)hafnium(IV), commonly abbreviated as TDEAH or Hf(NEt2)4, is an organometallic hafnium(IV) amide complex [1]. This compound, with CAS registry number 19824-55-6, is a liquid at room temperature and serves as a critical metalorganic precursor for depositing hafnium-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) . Its molecular formula is C16H40HfN4, with a molecular weight of 467.01 g/mol [2]. Key physical properties include a density of 1.249 g/mL at 25°C, a boiling point of 130°C at 0.01 mmHg, and a vapor pressure of approximately 1 Torr at 80°C [3]. TDEAH is air-stable and non-pyrophoric, yet reacts violently with water, necessitating rigorous inert-atmosphere handling during semiconductor fabrication processes [4].

Why HfCl4, TEMAH, or Hafnium Alkoxides Cannot Substitute for Tetrakis(diethylamido)hafnium(IV) in High-k Dielectric ALD/CVD


Generic substitution among hafnium precursors is not feasible due to profound differences in film purity, electrical performance, thermal budget, and process compatibility. While hafnium chloride (HfCl4) is a cost-effective alternative, it introduces detrimental chlorine impurities that segregate at interfaces and induce negative fixed charge, fundamentally altering device behavior [1]. Other alkylamides like tetrakis(ethylmethylamido)hafnium (TEMAH) offer higher volatility but at the cost of reduced thermal stability, limiting high-temperature process windows [2]. Hafnium alkoxides, though often oxygen-rich, suffer from significantly lower growth rates and higher carbon contamination compared to TDEAH [3]. These divergences in physical properties and resulting film quality necessitate precise precursor selection based on quantitative, application-specific metrics. The following evidence guide provides the data required to justify the selection of TDEAH over these in-class alternatives.

Quantitative Comparative Evidence for Tetrakis(diethylamido)hafnium(IV) (TDEAH) Differentiation


TDEAH vs. HfCl4: Eliminates Detrimental Negative Fixed Charge in Gate Dielectrics

TDEAH-derived HfO2 films exhibit a positive fixed charge of +4.5 × 10^11 /cm^2, whereas HfCl4-derived films suffer from a negative fixed charge of -1.86 × 10^12 /cm^2, representing a shift of +2.31 × 10^12 /cm^2 in magnitude and a complete reversal in sign [1]. This is accompanied by a 0.4 V positive shift in the flatband voltage for the chloride-HfO2 relative to the amide-HfO2, which directly impacts transistor threshold voltage control [2].

High-k dielectrics Gate oxide Fixed charge ALD

TDEAH vs. Hafnium Alkoxide: Superior Carbon Impurity Profile in MOCVD Films

When comparing TDEAH (Hf diethyl-amide) to an oxygenated precursor (Hf butoxide-mmp) in MOCVD at low deposition temperatures, films prepared from the amide precursor exhibited significantly lower carbon impurity content [1]. The amide-derived films also showed a slightly higher dielectric constant and a significantly higher growth rate than those from the butoxide-mmp precursor [2].

MOCVD Carbon impurity Dielectric constant Precursor comparison

TDEAH vs. TEMAH: Higher Thermal Stability and Lower Vapor Pressure Trade-off

TDEAH exhibits a vapor pressure of 1 Torr at 80°C, which is sufficient for CVD/ALD while providing greater thermal stability compared to the more volatile TEMAH (boiling point ~78°C at 0.1 Torr; vapor pressure 1.0 Torr at 90°C) [1][2]. This enhanced thermal stability of TDEAH is advantageous for high-temperature deposition processes, reducing premature decomposition in delivery lines and improving film uniformity [3].

Vapor pressure Thermal stability ALD precursor Hf amide

TDEAH vs. Hafnium Alkoxide: Higher Growth Rate in ALD Processes

In remote plasma ALD, TDEAH exhibits a well-controlled deposition rate at low temperatures and enables higher growth rates compared to alkoxide precursors. While alkoxide precursors like Hf(mp)4 can yield carbon-free films, they generally suffer from lower growth rates (~0.5 Å/cycle) compared to TDEAH, which can achieve higher GPC values under similar conditions [1][2].

ALD Growth per cycle Precursor reactivity HfO2

TDEAH vs. Hafnium Halides and Alkoxides: Superior Surface Reactivity in ALD

Density functional theory (DFT) calculations indicate that hafnium amides, including TDEAH, exhibit higher reactivity on hydroxylated Si(100) surfaces compared to hafnium alkoxides and hafnium halides . This enhanced chemisorption efficiency is attributed to the favorable thermodynamics of ligand exchange with surface hydroxyl groups, which promotes a more complete and self-limiting ALD half-cycle .

Surface reaction DFT ALD mechanism Chemisorption

TDEAH vs. HfCl4: Lower Impurity Incorporation and Stable Interface Quality

Secondary ion mass spectrometry (SIMS) depth profiling reveals that Cl from HfCl4 segregates preferentially at the HfO2/SiO2 interface and remains stably bonded even after 500°C vacuum annealing [1]. In contrast, TDEAH-derived films show very low concentrations of C, N, and H impurities with no evidence of detrimental interface segregation [2].

SIMS Interface segregation Impurity analysis ALD

High-Value Application Scenarios for Tetrakis(diethylamido)hafnium(IV) (TDEAH) Based on Quantitative Differentiation


High-k Gate Dielectrics for Advanced Logic Nodes (≤45 nm)

TDEAH is the preferred precursor for ALD of HfO2 gate dielectrics in advanced CMOS logic due to its ability to produce films with a positive, low-magnitude fixed charge (+4.5 × 10^11 /cm^2) and clean SiO2 interface, as opposed to HfCl4 which introduces negative fixed charge and chlorine segregation [1]. This directly enables precise threshold voltage control and high carrier mobility required for sub-45 nm node performance.

DRAM Capacitor Dielectrics and 3D NAND Memory

For high-aspect-ratio structures in DRAM and 3D NAND, TDEAH's balance of moderate vapor pressure (1 Torr at 80°C) and superior thermal stability compared to more volatile amides like TEMAH ensures excellent step coverage and conformal deposition without premature decomposition in delivery lines [2]. The resulting low-impurity, high-quality HfO2 films meet the stringent leakage current requirements of next-generation memory devices.

Resistive Random-Access Memory (RRAM) and Ferroelectric Memory (FeRAM)

TDEAH-derived HfO2 films exhibit robust and reproducible resistive switching behavior with high resistance ratios (~10^4–10^9) and low operating voltages (SET ~0.8 V, RESET ~1.5 V), making them attractive for nonvolatile memory applications [3]. The high film purity and tunable stoichiometry achievable with TDEAH are critical for engineering the oxygen vacancy profiles that underpin RRAM and ferroelectric HfO2 device functionality.

High-Temperature CVD of Hafnium Silicate (Hf1-xSixO2) Alloys

In CVD processes for Hf1-xSixO2 high-k alloys, TDEAH's ability to catalytically decompose silicon precursors at lower temperatures (e.g., 150°C) enables improved compositional control and film uniformity [4]. This property, combined with its sufficient vapor pressure (0.1 Torr at 80°C) for CVD, makes TDEAH a versatile co-precursor for tuning the dielectric constant and thermal stability of hafnium silicate gate dielectrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethylethanamine;hafnium(4+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.